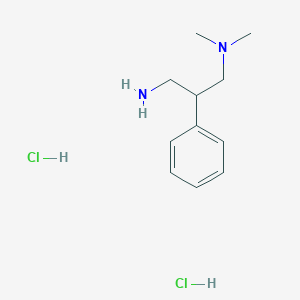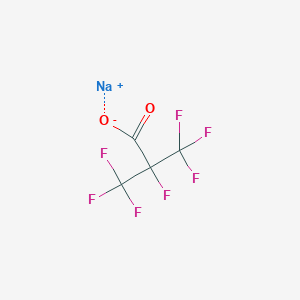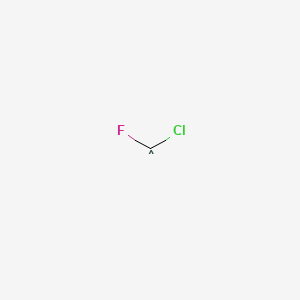
Methyl, chlorofluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chlorofluoromethyl radical is a chemical species with the formula CHClF It is a type of free radical, which means it has an unpaired electron, making it highly reactive
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The chlorofluoromethyl radical can be generated through several methods, including the homolytic cleavage of chlorofluorocarbons under the influence of heat or light. This process involves breaking the carbon-chlorine bond to produce the radical. Another method involves the reaction of chlorofluoromethane with a strong oxidizing agent, which abstracts a hydrogen atom to form the radical .
Industrial Production Methods
Industrial production of the chlorofluoromethyl radical is typically carried out in controlled environments where the reaction conditions can be precisely managed. This often involves the use of specialized equipment to ensure the safe handling of the highly reactive radical species .
Analyse Des Réactions Chimiques
Types of Reactions
The chlorofluoromethyl radical undergoes various types of reactions, including:
Oxidation: The radical can react with oxygen to form chlorofluoromethanol.
Reduction: It can be reduced to form chlorofluoromethane.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in another molecule.
Common Reagents and Conditions
Common reagents used in reactions involving the chlorofluoromethyl radical include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions typically require specific conditions, such as elevated temperatures or the presence of light, to proceed efficiently .
Major Products
The major products formed from reactions involving the chlorofluoromethyl radical include chlorofluoromethanol, chlorofluoromethane, and various substituted organic compounds .
Applications De Recherche Scientifique
The chlorofluoromethyl radical has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The radical is studied for its potential effects on biological systems, particularly in the context of oxidative stress and radical-induced damage.
Medicine: Research is ongoing into the potential use of chlorofluoromethyl radical derivatives in pharmaceuticals.
Industry: The radical is used in the production of certain polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of the chlorofluoromethyl radical involves its high reactivity due to the presence of an unpaired electron. This makes it capable of initiating chain reactions, where it reacts with stable molecules to form new radicals. These new radicals can then react further, propagating the reaction. The radical can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to the chlorofluoromethyl radical include:
- Difluoromethyl radical (CHF2)
- Trifluoromethyl radical (CF3)
- Chloromethyl radical (CH2Cl)
Uniqueness
The chlorofluoromethyl radical is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct reactivity patterns compared to other halogenated methyl radicals. This makes it particularly useful in certain synthetic applications where selective reactivity is desired .
Propriétés
Numéro CAS |
33272-71-8 |
|---|---|
Formule moléculaire |
CHClF |
Poids moléculaire |
67.47 g/mol |
InChI |
InChI=1S/CHClF/c2-1-3/h1H |
Clé InChI |
FICFQLDYKDCJHQ-UHFFFAOYSA-N |
SMILES canonique |
[CH](F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


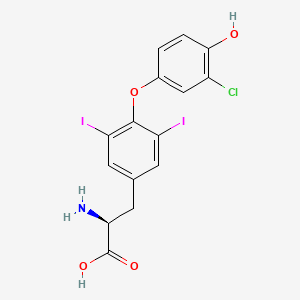
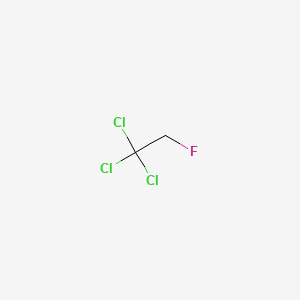
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)

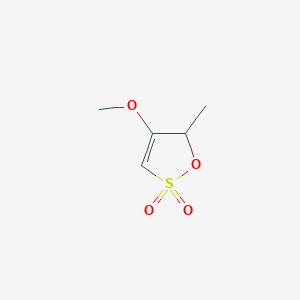
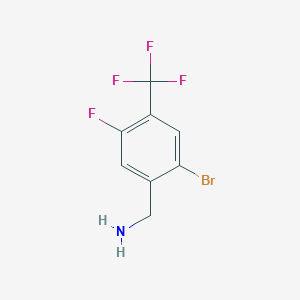
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)

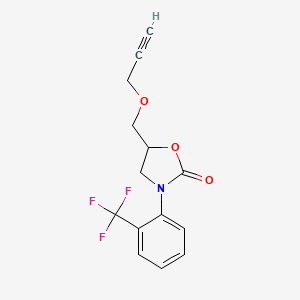
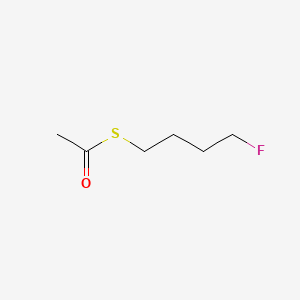
![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
